5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate
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Overview
Description
(±)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a synthetic organic compound It features a complex structure with multiple functional groups, including imidazole, sulfonic acid, hydroxyphenyl, and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, sulfonation, and esterification. Typical reaction conditions might include:
Formation of the imidazole ring: This could involve the cyclization of a precursor molecule under acidic or basic conditions.
Sulfonation: Introduction of the sulfonic acid group might be achieved using sulfur trioxide or chlorosulfonic acid.
Esterification: The ester linkage could be formed through a reaction between a carboxylic acid and an alcohol, often catalyzed by an acid such as sulfuric acid or a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl and pyran rings.
Reduction: Reduction reactions could target the sulfonic acid group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure and multiple functional groups.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes, receptors, or DNA. The compound’s multiple functional groups might allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-sulfonic acid derivatives: These compounds share the imidazole and sulfonic acid functional groups.
Phenyl esters: Compounds with ester linkages to phenyl rings.
Pyran derivatives: Molecules containing pyran rings.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which might confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
207735-98-6 |
---|---|
Molecular Formula |
C29H34N2O7S2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 1-methylimidazole-4-sulfonate |
InChI |
InChI=1S/C29H34N2O7S2/c1-18-13-24(21(28(2,3)4)14-23(18)38-40(35,36)25-16-31(6)17-30-25)39-26-22(33)15-29(5,37-27(26)34)12-11-19-7-9-20(32)10-8-19/h7-10,13-14,16-17,32-33H,11-12,15H2,1-6H3 |
InChI Key |
NCBJAFKTDBKUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CN(C=N2)C)C(C)(C)C)SC3=C(CC(OC3=O)(C)CCC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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